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Compound of Interest

Compound Name: Undecyl acrylate

CAS No.: 20690-61-3

Cat. No.: B1607107

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undecyl Acrylate
Undecyl acrylate, with the IUPAC name undecyl prop-2-enoate and CAS number 20690-61-3,

is an ester of acrylic acid and undecyl alcohol.[1] Its structure, featuring a long hydrophobic

alkyl chain and a reactive acrylate moiety, imparts unique properties to the polymers derived

from it. Accurate spectral characterization is paramount for quality control, reaction monitoring,

and understanding the physicochemical properties of undecyl acrylate and its derivatives.

This guide will delve into the core analytical techniques used for the structural elucidation of

undecyl acrylate: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering
To facilitate a clear understanding of the spectral data, the following numbering scheme for the

carbon and hydrogen atoms of undecyl acrylate will be used throughout this guide.
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Caption: Molecular structure of undecyl acrylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of undecyl acrylate is characterized by distinct signals corresponding

to the vinyl protons of the acrylate group and the protons of the undecyl chain.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.40 dd 1H H-2 (trans to C=O)

~6.12 dd 1H H-2 (cis to C=O)

~5.81 dd 1H H-1

~4.15 t 2H H-4

~1.65 p 2H H-5

~1.26 m 16H H-6 to H-13

~0.88 t 3H H-14

Interpretation of the ¹H NMR Spectrum:

Vinyl Protons (H-1, H-2): The three protons of the acrylate group appear in the downfield

region of the spectrum (δ 5.8-6.4 ppm) due to the deshielding effect of the double bond and

the carbonyl group. They exhibit complex splitting patterns (doublet of doublets, dd) due to

geminal and cis/trans couplings.

Methylene Protons adjacent to Oxygen (H-4): The two protons on the carbon adjacent to the

ester oxygen (C-4) are deshielded and appear as a triplet around δ 4.15 ppm.
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Alkyl Chain Protons (H-5 to H-13): The methylene protons of the long alkyl chain (C-5 to C-

13) are shielded and resonate as a broad multiplet around δ 1.26 ppm.

Terminal Methyl Protons (H-14): The three protons of the terminal methyl group (C-14) are

the most shielded and appear as a triplet around δ 0.88 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~166.0 C-3 (C=O)

~130.5 C-1 (=CH₂)

~128.5 C-2 (=CH)

~64.5 C-4 (-O-CH₂-)

~31.9 C-12

~29.6 C-6, C-7, C-8, C-9, C-10, C-11

~28.6 C-5

~25.9 C-13

~22.7 C-14 (-CH₃)

~14.1 Not assigned

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (C-3): The carbon of the carbonyl group is significantly deshielded and

appears at the lowest field, around δ 166.0 ppm.[2]

Olefinic Carbons (C-1, C-2): The two carbons of the double bond resonate in the region of δ

128-131 ppm.[2]
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Ester-linked Methylene Carbon (C-4): The carbon atom bonded to the ester oxygen appears

around δ 64.5 ppm.

Alkyl Chain Carbons (C-5 to C-14): The carbons of the undecyl chain appear in the upfield

region of the spectrum (δ 14-32 ppm), with some overlap in the signals for the central

methylene groups.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted FTIR Spectral Data (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkyl)

~1725 Strong C=O stretching (ester)

~1635 Medium C=C stretching (alkene)

~1465 Medium C-H bending (alkyl)

~1180 Strong C-O stretching (ester)

Interpretation of the IR Spectrum:

C-H Stretching: The strong absorptions around 2925 cm⁻¹ and 2855 cm⁻¹ are characteristic

of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl

chain.

C=O Stretching: A very strong and sharp peak around 1725 cm⁻¹ is the most prominent

feature of the spectrum and is indicative of the carbonyl (C=O) group of the ester.[4]

C=C Stretching: The absorption of medium intensity around 1635 cm⁻¹ corresponds to the

stretching vibration of the carbon-carbon double bond of the acrylate moiety.[4]
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C-O Stretching: The strong absorption band around 1180 cm⁻¹ is attributed to the stretching

vibration of the C-O single bond of the ester group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity

226 [M]⁺ (Molecular Ion)

171 [M - C₄H₅O]⁺

155 [M - C₅H₇O₂]⁺

85 [C₅H₉O]⁺

55 [C₃H₃O]⁺ or [C₄H₇]⁺

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 226, corresponding to

the molecular weight of undecyl acrylate (C₁₄H₂₆O₂).[5]

Fragmentation Pattern: The fragmentation of undecyl acrylate under EI conditions is

expected to proceed through several characteristic pathways:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of

an undecoxy radical, resulting in a fragment at m/z 55.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the

transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by

cleavage, can produce a neutral alkene (undecene) and a charged fragment at m/z 73

(protonated acrylic acid).
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Cleavage of the Alkyl Chain: The long undecyl chain can undergo fragmentation, leading

to a series of peaks separated by 14 amu (CH₂), which is characteristic of long-chain

alkanes.[6]

Undecyl Acrylate
[M]⁺ (m/z 226)

[M - C₄H₅O]⁺
(m/z 171)

Loss of
.OCH₂C₁₀H₂₁

[M - C₅H₇O₂]⁺
(m/z 155)

Loss of
.CH₂CH=CHCO₂

[C₅H₉O]⁺
(m/z 85)

McLafferty
Rearrangement

[C₃H₃O]⁺ or [C₄H₇]⁺
(m/z 55)

α-cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-analysis-of-undecyl-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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